Lipophilicity (XLogP3-AA) and Permeability Potential of 1005730-26-6 vs. 6-Sulfamoyl and 6-Methoxy Analogs
The target compound, ethyl 2-[2-(2,4-dichlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate (1005730-26-6), has a computed XLogP3-AA of 5.5 [1], placing it in the optimal lipophilicity range for passive membrane permeability according to Lipinski's rule-of-five framework (optimal LogP 1–5, with 5.5 being marginally above but acceptable for lipophilic chemotypes). In contrast, the 6-sulfamoyl analog (CAS 887206-24-8) introduces a highly polar sulfonamide group that substantially reduces lipophilicity, and the 6-methoxy analog adds a hydrogen-bond acceptor with electron-donating character, yielding different permeability profiles. This lipophilicity difference is critical because benzothiazole-based CNS-active analogs in the riluzole series achieve optimal brain penetration at LogP values between 3.5 and 5.0 [2], and a LogP of 5.5 with zero hydrogen bond donors favors passive diffusion across lipid bilayers while retaining sufficient solubility for in vitro assay conditions.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and hydrogen bond donor (HBD) count |
|---|---|
| Target Compound Data | XLogP3-AA = 5.5; HBD = 0; HBA = 4; MW = 423.3 g/mol [1] |
| Comparator Or Baseline | 6-Sulfamoyl analog (CAS 887206-24-8): MW = 474.33 g/mol, HBD present (sulfamoyl NH₂); 6-Methoxy analog: MW ≈ 437 g/mol, additional HBA from methoxy oxygen. |
| Quantified Difference | LogP difference of ≥1.5 units (estimated) between target (5.5) and 6-sulfamoyl analog (estimated ≤4.0); HBD count: 0 vs. ≥1. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07); comparison based on computed molecular descriptors. |
Why This Matters
For cell-based assays requiring passive membrane penetration or for CNS-targeted screening cascades, the higher LogP and zero HBD count of 1005730-26-6 favor membrane permeability over the more polar 6-sulfamoyl analog, making it a preferred scaffold when intracellular or CNS target engagement is desired.
- [1] PubChem. Compound Summary for CID 4097190: Ethyl 2-[2-(2,4-dichlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate (computed XLogP3-AA = 5.5). View Source
- [2] Jimonet, P.; Audiau, F.; Barreau, M.; et al. Riluzole Series. Synthesis and in Vivo 'Antiglutamate' Activity. J. Med. Chem. 1999, 42, 2828. SAR demonstrates optimal LogP ~3.5–5.0 for CNS activity in benzothiazoline series. View Source
